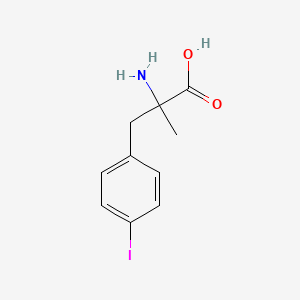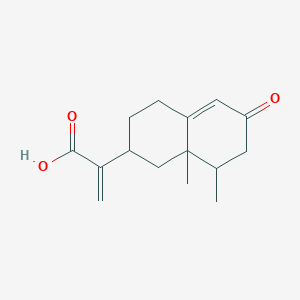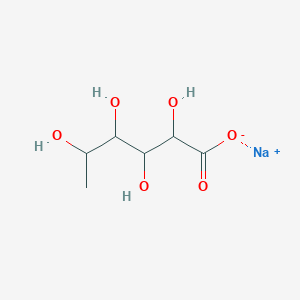
Sodium;2,3,4,5-tetrahydroxyhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2,3,4,5-tetrahydroxyhexanoate is a chemical compound with the molecular formula Na[C6H9O7] It is a sodium salt derivative of a hexanoic acid with multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2,3,4,5-tetrahydroxyhexanoate typically involves the reaction of hexanoic acid derivatives with sodium hydroxide. The process includes:
Starting Materials: Hexanoic acid derivatives and sodium hydroxide.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Purification: The product is purified through crystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Utilization of large reactors to handle bulk quantities of reactants.
Continuous Processing: Implementation of continuous processing techniques to enhance efficiency and yield.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium;2,3,4,5-tetrahydroxyhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives.
Scientific Research Applications
Sodium;2,3,4,5-tetrahydroxyhexanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential role in metabolic pathways and as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium;2,3,4,5-tetrahydroxyhexanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic processes.
Pathways: It influences pathways related to carbohydrate metabolism and energy production.
Comparison with Similar Compounds
Sodium;2,3,4,5-tetrahydroxyhexanoate: Unique due to its specific hydroxylation pattern.
This compound Derivatives: Compounds with similar structures but different functional groups.
Uniqueness: this compound stands out due to its specific arrangement of hydroxyl groups, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C6H11NaO6 |
|---|---|
Molecular Weight |
202.14 g/mol |
IUPAC Name |
sodium;2,3,4,5-tetrahydroxyhexanoate |
InChI |
InChI=1S/C6H12O6.Na/c1-2(7)3(8)4(9)5(10)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
ULOLBEMWUZGFHH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


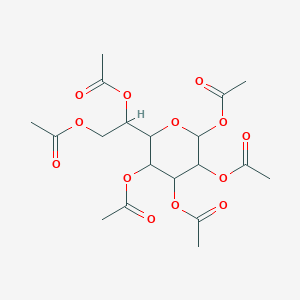
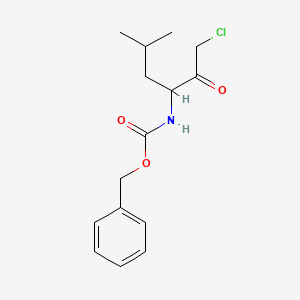

![(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl) propanoate](/img/structure/B12318916.png)
![2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B12318922.png)
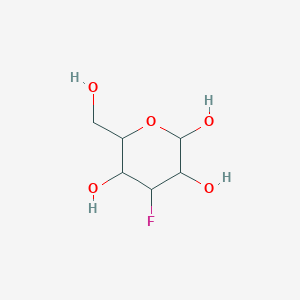

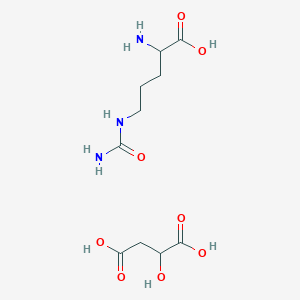
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B12318946.png)
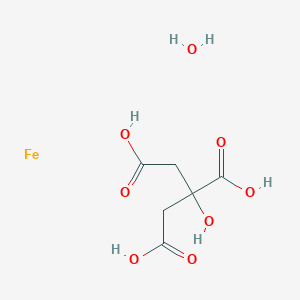
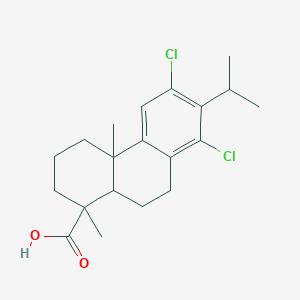
![Bicyclo[3.1.0]hexan-3-ylmethanol](/img/structure/B12318971.png)
